

Application of PSI-6206-13C,d3 in Viral Polymerase Inhibition Studies

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Compound of Interest

Compound Name: PSI-6206-13C,d3

Cat. No.: B8069274

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206 is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (PSI-7409), acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] The isotopically labeled version, **PSI-6206-13C,d3**, is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking and quantification of the drug and its metabolites.[3][4][5] This document provides detailed application notes and protocols for the use of PSI-6206 and its isotopically labeled form in viral polymerase inhibition studies.

PSI-6206 itself demonstrates minimal to no direct antiviral activity. Its efficacy is dependent on its conversion to the active triphosphate metabolite, PSI-7409. This conversion can occur through the metabolic pathway of a related cytidine analog, PSI-6130, which is first phosphorylated and then deaminated to form the monophosphate of PSI-6206, which is subsequently phosphorylated to the active triphosphate form.

Application of Stable Isotope Labeled PSI-6206-13C,d3

The use of stable isotope-labeled compounds like **PSI-6206-13C,d3** is standard practice in drug development to elucidate the absorption, distribution, metabolism, and excretion (ADME)

properties of a new chemical entity. By incorporating carbon-13 and deuterium, the mass of the molecule is increased, allowing it to be distinguished from its unlabeled counterpart and endogenous molecules by mass spectrometry. This enables precise quantification in biological matrices.

Key applications include:

- **Metabolite Identification and Profiling:** Tracking the metabolic fate of PSI-6206 to identify and quantify its metabolites, including the active triphosphate form, PSI-7409.
- **Pharmacokinetic (PK) Studies:** Determining key PK parameters such as bioavailability, clearance, volume of distribution, and half-life.
- **Mass Balance Studies:** Quantifying the excretion routes and rates of the drug and its metabolites.

Quantitative Data Summary

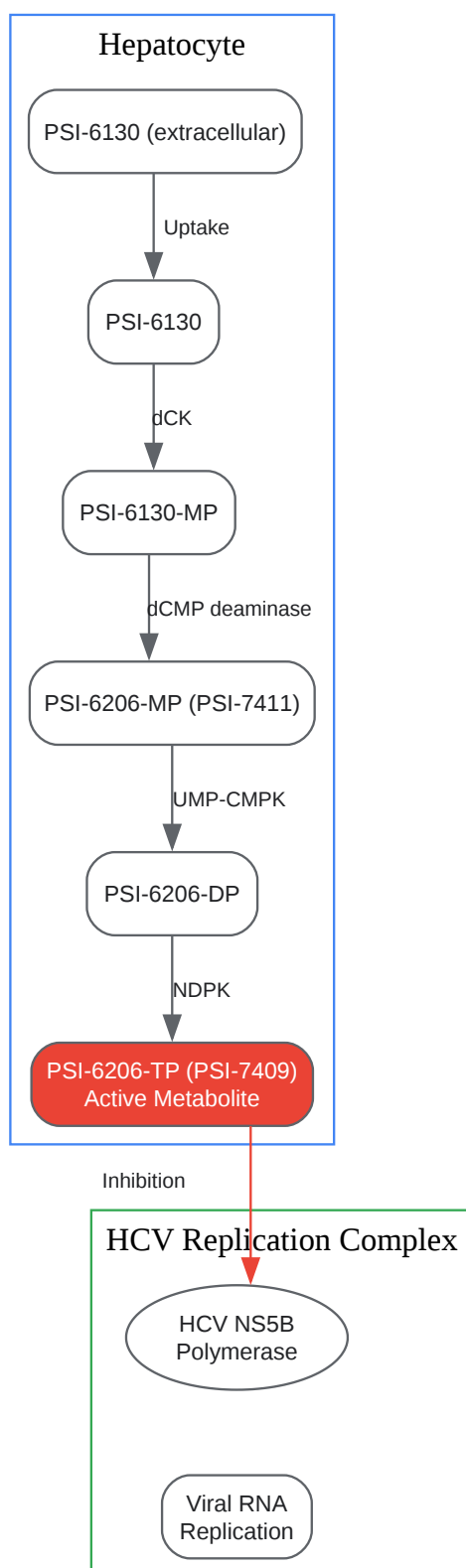
The inhibitory activity of the active triphosphate form of PSI-6206 (PSI-7409) against the HCV NS5B polymerase is summarized below.

Compound	Target	Assay Type	HCV Genotype	IC50 (μM)	Ki (μM)	Reference
PSI-7409	NS5B Polymerase	Enzymatic	1b	1.6	-	
PSI-7409	NS5B Polymerase	Enzymatic	2a	2.8	-	
PSI-7409	NS5B Polymerase	Enzymatic	3a	0.7	-	
PSI-7409	NS5B Polymerase	Enzymatic	4a	2.6	-	
PSI-7409	Wild-Type HCV RdRp	Enzymatic	-	-	0.42	
PSI-7409	S282T Mutant HCV RdRp	Enzymatic	-	-	22	
RO 2433-TP	HCV Polymerase	RNA Synthesis	-	1.19	-	

Note: PSI-7409 is the triphosphate form of PSI-6206. RO 2433-TP is another designation for the same molecule.

Signaling Pathways and Experimental Workflows

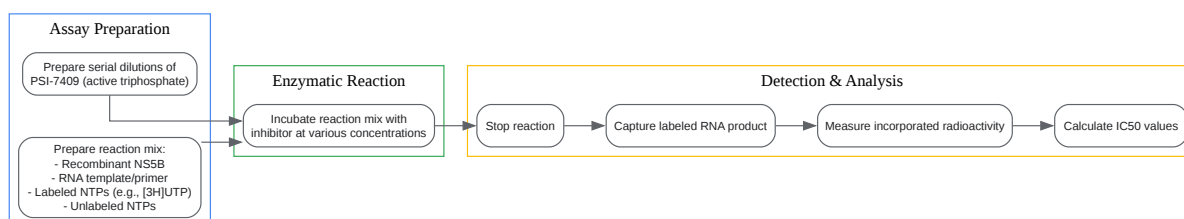
Metabolic Activation of PSI-6130 to the Active Triphosphate of PSI-6206



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Caption: Metabolic activation pathway of PSI-6130 to PSI-7409.

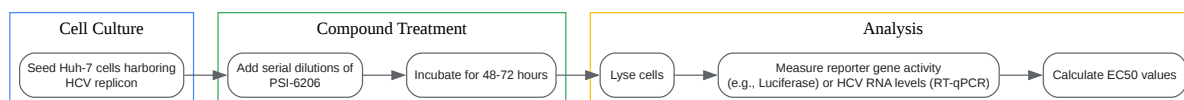
Experimental Workflow: HCV NS5B Polymerase Inhibition Assay



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Caption: Workflow for HCV NS5B polymerase inhibition assay.

Experimental Workflow: HCV Replicon Assay



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